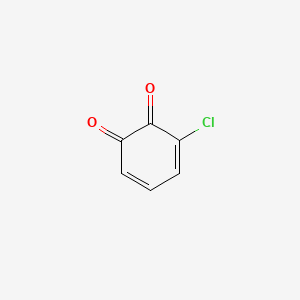
o-Benzoquinone, 3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Benzoquinone, 3-chloro-: is a derivative of benzoquinone, characterized by the presence of a chlorine atom at the third position of the ortho-benzoquinone structure. This compound is part of the quinone family, which is known for its diverse chemical and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Benzoquinone, 3-chloro- typically involves the chlorination of hydroquinone followed by oxidation. One common method is the reaction of hydroquinone with chlorine gas in the presence of a catalyst, followed by oxidation using agents such as potassium dichromate or hydrogen peroxide .
Industrial Production Methods: Industrial production of o-Benzoquinone, 3-chloro- often employs continuous flow reactors to ensure efficient chlorination and oxidation processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: o-Benzoquinone, 3-chloro- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: More complex quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: o-Benzoquinone, 3-chloro- is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Biology: In biological research, it is used to study redox reactions and electron transfer processes due to its quinone structure .
Industry: o-Benzoquinone, 3-chloro- is used in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of o-Benzoquinone, 3-chloro- involves its redox cycling ability, which allows it to participate in electron transfer reactions. This property makes it an effective generator of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound can also form adducts with nucleophiles such as thiols, amines, and hydroxyl groups, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,4-Benzoquinone: Another quinone derivative with similar redox properties but different substitution patterns.
2,5-Dichloro-1,4-benzoquinone: A dichloro derivative with enhanced electrophilic properties.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used oxidant with high reduction potential.
Uniqueness: o-Benzoquinone, 3-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the ortho position enhances its electrophilic nature and its ability to participate in nucleophilic aromatic substitution reactions .
Propriétés
Numéro CAS |
56961-34-3 |
|---|---|
Formule moléculaire |
C6H3ClO2 |
Poids moléculaire |
142.54 g/mol |
Nom IUPAC |
3-chlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6H3ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3H |
Clé InChI |
YXNXDWBQKZVHCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(=O)C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


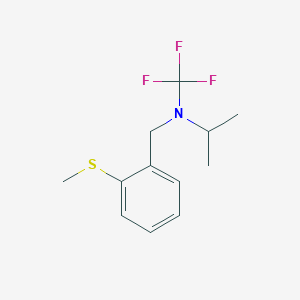


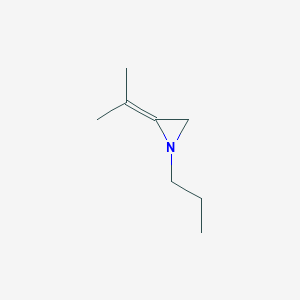
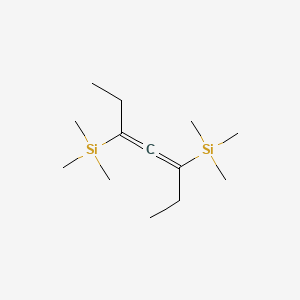
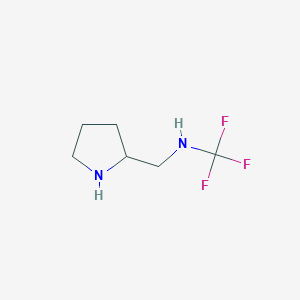
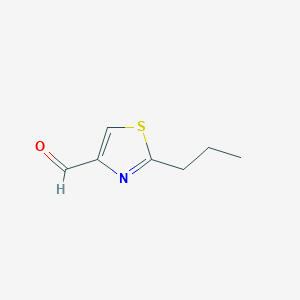
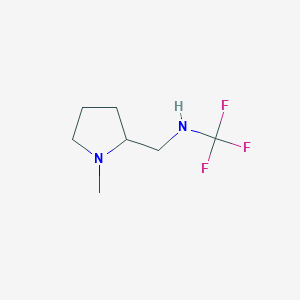

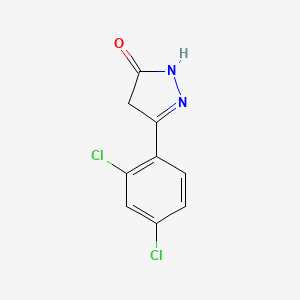
![1-[(Z)-1,2-Difluorovinyl]Cyclopentanol](/img/structure/B13954900.png)
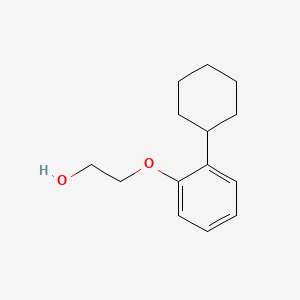
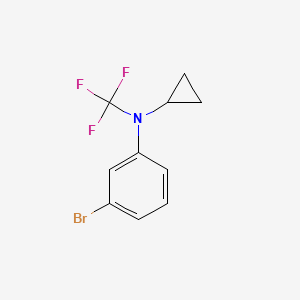
![2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B13954922.png)
